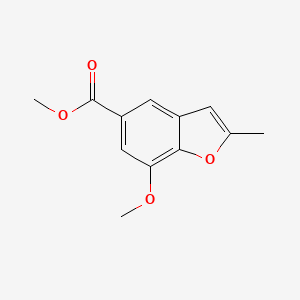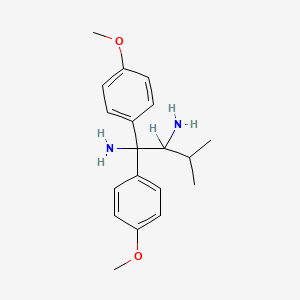![molecular formula C36H22F2N2 B15165598 9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole) CAS No. 602331-44-2](/img/structure/B15165598.png)
9,9'-([1,1'-Biphenyl]-4,4'-diyl)bis(3-fluoro-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) is a complex organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their photochemical and thermal stability, as well as their excellent hole-transporting abilities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) typically involves the reaction of 3-fluoro-9H-carbazole with a biphenyl derivative under specific conditions. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and base in an organic solvent. The reaction conditions often include temperatures ranging from 80°C to 120°C and reaction times of several hours.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve the desired product with minimal impurities.
化学反应分析
Types of Reactions
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products
Oxidation: Formation of carbazole-quinone derivatives.
Reduction: Formation of partially or fully reduced carbazole derivatives.
Substitution: Formation of substituted carbazole derivatives with various functional groups.
科学研究应用
9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical properties.
Industry: Utilized in the development of advanced materials for optoelectronic devices, including OLEDs and photovoltaic cells.
作用机制
The mechanism of action of 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) involves its ability to transport holes efficiently in optoelectronic devices. The compound’s molecular structure allows for effective conjugation and charge transfer, making it an excellent candidate for use in devices that require high charge mobility. The molecular targets include the active layers in OLEDs and photovoltaic cells, where it facilitates the movement of charge carriers.
相似化合物的比较
Similar Compounds
- 4,4’-Bis(9-carbazolyl)-1,1’-biphenyl
- 3,6-Dibromocarbazole
- 4-(9H-Carbazol-9-yl)triphenylamine
Uniqueness
Compared to similar compounds, 9,9’-([1,1’-Biphenyl]-4,4’-diyl)bis(3-fluoro-9H-carbazole) offers enhanced thermal stability and better hole-transporting properties. Its unique structure, which includes both biphenyl and carbazole moieties, provides a balance of rigidity and flexibility, making it suitable for various high-performance applications.
属性
CAS 编号 |
602331-44-2 |
|---|---|
分子式 |
C36H22F2N2 |
分子量 |
520.6 g/mol |
IUPAC 名称 |
3-fluoro-9-[4-[4-(3-fluorocarbazol-9-yl)phenyl]phenyl]carbazole |
InChI |
InChI=1S/C36H22F2N2/c37-25-13-19-35-31(21-25)29-5-1-3-7-33(29)39(35)27-15-9-23(10-16-27)24-11-17-28(18-12-24)40-34-8-4-2-6-30(34)32-22-26(38)14-20-36(32)40/h1-22H |
InChI 键 |
RSRPDCLMWBJRPK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=C(C=C(C=C7)F)C8=CC=CC=C86)C=CC(=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl (3E)-3-[(2-chlorophenyl)imino]butanoate](/img/structure/B15165518.png)
![2-({1-[2-(2,6-Dimethyl-1-piperidinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)-N,N-diethylacetamide](/img/structure/B15165529.png)


![1,4-Pentadien-3-one, 5-(3-hydroxyphenyl)-1,1-bis[(phenylmethyl)thio]-](/img/structure/B15165550.png)

![Benzamide, N-[4-chloro-3-[(3-pyridinyloxy)methyl]phenyl]-3-fluoro-](/img/structure/B15165571.png)
![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]-N-(2-phenylethyl)amine](/img/structure/B15165573.png)
![N-{2-[(3-Cyano-6,8-dimethylquinolin-2-yl)amino]ethyl}-N-(2-methoxyphenyl)urea](/img/structure/B15165577.png)

![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N-(3-methylbutyl)acetamide](/img/structure/B15165592.png)

![4-Methoxy-N-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]benzamide](/img/structure/B15165605.png)

